molecular formula C7H9N3O2S2 B8481050 Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- CAS No. 5657-42-1

Benzenesulfonamide, 3-[(aminothioxomethyl)amino]-

Cat. No.: B8481050
CAS No.: 5657-42-1
M. Wt: 231.3 g/mol
InChI Key: RHQOJJGJLHNWMI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential anticancer and antimicrobial properties, making it a valuable subject of study for researchers aiming to develop new therapeutic agents .

Properties

CAS No.

5657-42-1

Molecular Formula

C7H9N3O2S2

Molecular Weight

231.3 g/mol

IUPAC Name

(3-sulfamoylphenyl)thiourea

InChI

InChI=1S/C7H9N3O2S2/c8-7(13)10-5-2-1-3-6(4-5)14(9,11)12/h1-4H,(H3,8,10,13)(H2,9,11,12)

InChI Key

RHQOJJGJLHNWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=S)N

Origin of Product

United States

Preparation Methods

The synthesis of Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- typically involves the reaction of 4-isothiocyanatobenzenesulfonamide with various amines. The reaction is carried out in dry dimethylformamide (DMF) with the addition of triethylamine as a catalyst. The mixture is refluxed for 24 hours and then allowed to cool . This method provides a straightforward route to obtain the desired compound with high yield and purity.

Chemical Reactions Analysis

Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- involves its interaction with specific molecular targets. One of the primary targets is the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. The compound inhibits CA IX by binding to its active site, thereby disrupting the enzyme’s function and leading to a decrease in tumor cell proliferation . Additionally, the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .

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